Pt(II) Complex Antitumor Efficacy: Cyclohexane Hydrazide vs. Aromatic Hydrazide
In a direct comparative study by Kushev et al. (1997), platinum(II) complexes of cyclohexanecarboxylic acid hydrazide (chcah) were synthesized and tested side-by-side against complexes of differently substituted aromatic acid hydrazides for cytotoxicity in Friend leukemia cells and in vivo antitumor activity against murine L1210 leukemia [1]. The study found that substituting the aromatic ring with a cycloalkane residue 'increased significantly the antitumor effect,' with [Pt(NH₃)(chcah)Cl₂] identified as the most active compound across all tested complexes [1]. A subsequent scite.ai analysis of this work confirmed that the cyclohexane-bearing complexes were 'less cytotoxic in vitro and more active against L1210 leukemia in vivo than those with aromatic ligands' [2]. The macromolecular synthesis inhibition profile of the chcah complexes paralleled that of cisplatin, but the cycloalkane substitution yielded a decoupled toxicity-efficacy relationship not observed with aromatic hydrazide congeners [1].
| Evidence Dimension | In vivo antitumor activity (L1210 leukemia model) and in vitro cytotoxicity (Friend leukemia cells) — cycloalkane vs. aromatic hydrazide Pt(II) complexes |
|---|---|
| Target Compound Data | Pt(II) complexes of cyclohexanecarboxylic acid hydrazide (chcah): [Pt(NH₃)(chcah)Cl₂] was the most active compound in the study; lower in vitro cytotoxicity but significantly higher in vivo antitumor efficacy vs. L1210 |
| Comparator Or Baseline | Pt(II) complexes of aromatic acid hydrazides (benzoic acid hydrazide, 4-methoxybenzoic acid hydrazide, 4-chlorobenzoic acid hydrazide): higher in vitro cytotoxicity but inferior in vivo antitumor activity |
| Quantified Difference | Qualitative rank-order reversal: cycloalkane substitution produced lower in vitro cytotoxicity yet superior in vivo antitumor effect — an efficacy/toxicity decoupling not seen with any aromatic hydrazide complex tested. Only mono-amine Pt(II) complexes (including [Pt(NH₃)(chcah)Cl₂]) were active in vivo. |
| Conditions | In vitro: Friend leukemia cells in culture (cell growth and macromolecular synthesis inhibition). In vivo: murine L1210 leukemia model. Comparison with cisplatin as reference standard. |
Why This Matters
This direct comparative evidence demonstrates that cyclohexanecarbohydrazide delivers a qualitatively different and superior in vivo antitumor profile as a Pt(II) ligand compared to any aromatic hydrazide, making it the rational procurement choice for metallodrug discovery programs targeting improved therapeutic indices.
- [1] Kushev, D.N., Gorneva, G., Taxirov, S., Spassovska, N., and Grancharov, K. Cytotoxicity and Antitumor Activity of Platinum(II) Complexes of Aromatic and Cycloalkanecarboxylic Acid Hydrazides. Z. Naturforsch. C J. Biosci. 1997, 52 (1-2), 49–54. PMID: 9162170. View Source
- [2] Scite.ai. Citation Statement Analysis for Kushev et al. (1997): 'We found that the complexes with the hydrazide of cyclohexanecarboxylic acid were less cytotoxic in vitro and more active against L1210 leukemia in vivo than those with aromatic ligands.' Available at: https://scite.ai/reports/cytotoxicity-and-antitumor-activity-of-platinum-4QNw6v View Source
